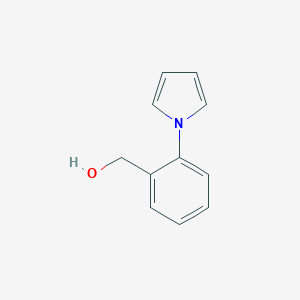

(2-(1H-pyrrol-1-yl)phenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-pyrrol-1-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-8,13H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFMGYSILUCETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426855 | |

| Record name | [2-(1H-Pyrrol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61034-86-4 | |

| Record name | [2-(1H-Pyrrol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-(1H-pyrrol-1-yl)phenyl)methanol (CAS Number: 61034-86-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(1H-pyrrol-1-yl)phenyl)methanol is a heterocyclic compound featuring a pyrrole ring attached to a phenylmethanol group. The pyrrole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a broad spectrum of pharmacological activities.[1][2][3] This diverse bioactivity includes anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4][5] The incorporation of a phenylmethanol substituent introduces additional possibilities for molecular interactions and metabolic pathways, making this compound a subject of interest for further investigation in drug discovery and development.

This technical guide provides a comprehensive overview of the available physicochemical properties, synthesis, and potential biological relevance of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. It is important to note that while some data is available from commercial suppliers, experimentally determined values for properties such as melting and boiling points are not consistently reported in the scientific literature.

| Property | Value | Reference |

| CAS Number | 61034-86-4 | [6] |

| Molecular Formula | C₁₁H₁₁NO | [6] |

| Molecular Weight | 173.21 g/mol | [6] |

| Melting Point | Not explicitly found | |

| Boiling Point | Not explicitly found | |

| Solubility | No specific data found. Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and dichloromethane. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrole ring, the phenyl ring, the methylene group, and the hydroxyl group. The chemical shifts will be influenced by the electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including those in the pyrrole and phenyl rings, and the methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to:

-

O-H stretching of the alcohol group.

-

C-H stretching of the aromatic and pyrrole rings.

-

C=C stretching of the aromatic and pyrrole rings.

-

C-N stretching of the pyrrole ring.

-

C-O stretching of the alcohol group.

Mass Spectrometry (MS)

Mass spectrometry data would provide the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight (173.21).

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, general methods for the synthesis of N-arylpyrroles can be adapted. One common approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

A plausible synthetic route could involve the reaction of 2-aminobenzyl alcohol with a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran, under acidic conditions. The general workflow for such a synthesis is outlined below.

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Applications in Drug Development

The pyrrole scaffold is a key component in a wide array of biologically active molecules, exhibiting properties that are highly relevant to drug discovery.[1][2][3]

General Pharmacological Profile of Pyrrole Derivatives

Pyrrole-containing compounds have been reported to possess a diverse range of pharmacological activities, including:

-

Anticancer Activity: Many pyrrole derivatives have shown potent cytotoxic effects against various cancer cell lines.[1]

-

Antimicrobial Activity: The pyrrole nucleus is found in several natural and synthetic compounds with antibacterial and antifungal properties.[4]

-

Anti-inflammatory Activity: Certain pyrrole derivatives have demonstrated anti-inflammatory effects through various mechanisms.

-

Neuroprotective Effects: Some pyrrole-containing molecules have shown promise in models of neurodegenerative diseases.[5]

Potential Signaling Pathway Involvement

Given the broad bioactivity of pyrrole derivatives, this compound could potentially interact with various cellular signaling pathways. The specific biological targets would depend on the overall three-dimensional structure of the molecule and its ability to bind to specific proteins. Research into analogs has shown that pyrrole-phenyl structures can be designed to target specific receptors and enzymes. For instance, derivatives of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide have been evaluated as dual inhibitors of acetylcholinesterase (AChE) and BACE1, enzymes implicated in Alzheimer's disease.[7]

The diagram below illustrates a general workflow for the initial biological evaluation of a novel compound like this compound.

Caption: Workflow for biological evaluation of this compound.

Conclusion

This compound represents a molecule of interest within the broader class of bioactive pyrrole-containing compounds. While comprehensive experimental data for this specific chemical entity is limited in the public domain, its structural motifs suggest potential for a range of pharmacological activities. Further research is warranted to fully elucidate its physicochemical properties, develop optimized synthetic protocols, and explore its biological effects and mechanisms of action. Such studies would be invaluable for assessing its potential as a lead compound in future drug discovery efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. scbt.com [scbt.com]

- 7. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (2-(1H-pyrrol-1-yl)phenyl)methanol from Methyl 2-(1H-pyrrol-1-yl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (2-(1H-pyrrol-1-yl)phenyl)methanol via the reduction of methyl 2-(1H-pyrrol-1-yl)benzoate. The primary method detailed herein utilizes lithium aluminum hydride (LiAlH4), a potent reducing agent suitable for the conversion of esters to primary alcohols. This document outlines the reaction mechanism, a detailed experimental protocol, and the necessary characterization data for the final product.

Core Concepts: Ester Reduction

The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis. This process involves the reduction of the carbonyl group. While various reducing agents are available, lithium aluminum hydride (LiAlH4) is particularly effective for reducing esters, a reaction that is not efficiently achieved with milder agents like sodium borohydride (NaBH4).[1]

The reaction mechanism proceeds through a two-step nucleophilic addition of a hydride ion (H⁻) from LiAlH4. The first hydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, yielding an alkoxide. A subsequent aqueous or acidic workup is essential to protonate the alkoxide, affording the final primary alcohol product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Starting Material: Methyl 2-(1H-pyrrol-1-yl)benzoate | Product: this compound |

| Molecular Formula | C₁₂H₁₁NO₂ | C₁₁H₁₁NO |

| Molecular Weight | 201.22 g/mol | 173.21 g/mol |

| CAS Number | 10333-67-2 | 61034-86-4[2] |

| Theoretical Yield | Not Applicable | ~86% (based on 1:1 molar conversion) |

| Appearance | Not specified in literature | Not specified in literature |

Experimental Protocol

This protocol is a generalized procedure for the lithium aluminum hydride reduction of an aromatic ester and should be adapted with appropriate safety precautions.

Materials:

-

Methyl 2-(1H-pyrrol-1-yl)benzoate

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Distilled water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 to 2.0 molar equivalents relative to the ester) in anhydrous tetrahydrofuran (THF). The suspension is stirred under an inert atmosphere.

-

Addition of Ester: Dissolve methyl 2-(1H-pyrrol-1-yl)benzoate (1.0 molar equivalent) in anhydrous THF. This solution is then added dropwise to the stirred LiAlH4 suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up (Fieser Method): After the reaction is complete, the flask is cooled in an ice bath. The excess LiAlH4 is quenched by the slow, sequential dropwise addition of:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water (where 'x' is the number of grams of LiAlH4 used). This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.[3]

-

-

Isolation: The resulting slurry is stirred for an additional 30 minutes and then filtered through a pad of Celite. The filter cake is washed thoroughly with diethyl ether or ethyl acetate.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Visualizing the Synthesis

Reaction Pathway:

Caption: Reaction scheme for the reduction of methyl 2-(1H-pyrrol-1-yl)benzoate.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis and purification.

Spectroscopic Characterization (Predicted)

¹H NMR (CDCl₃, 400 MHz):

-

Pyrrole Protons: Signals for the pyrrole ring protons are expected in the aromatic region, typically between δ 6.0 and 7.0 ppm.

-

Phenyl Protons: The protons on the phenyl ring will appear in the aromatic region, likely between δ 7.0 and 7.6 ppm.

-

Methylene Protons (-CH₂OH): A singlet for the methylene protons is expected around δ 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet for the hydroxyl proton, the chemical shift of which will be concentration-dependent.

¹³C NMR (CDCl₃, 101 MHz):

-

Pyrrole Carbons: The carbons of the pyrrole ring are expected to resonate between δ 105 and 125 ppm.

-

Phenyl Carbons: The aromatic carbons of the phenyl ring will likely appear between δ 125 and 140 ppm.

-

Methylene Carbon (-CH₂OH): The carbon of the methylene group is anticipated to be in the range of δ 60-65 ppm.

It is imperative for researchers to obtain and interpret the actual spectroscopic data for the synthesized product to confirm its identity and purity. The data provided here serves as a guideline for what to expect.

References

An In-depth Technical Guide to the Paal-Knorr Synthesis of N-Arylpyrroles

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3] Among the myriad of synthetic routes to this privileged heterocycle, the Paal-Knorr reaction stands out for its operational simplicity and efficiency.[2][4] This guide provides a comprehensive technical overview of the Paal-Knorr synthesis of N-arylpyrroles, a crucial subclass of these heterocyclic compounds. We will delve into the reaction's mechanistic underpinnings, explore the spectrum of reaction conditions from classical to contemporary, and provide detailed experimental protocols. This document is intended to serve as a practical resource for researchers aiming to leverage this powerful transformation in their synthetic endeavors.

The Enduring Relevance of the Paal-Knorr Reaction

First reported independently by Carl Paal and Ludwig Knorr in the 1880s, the Paal-Knorr synthesis has remained a mainstay in organic synthesis for over a century.[2][5][6] The reaction, in its essence, is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to furnish a pyrrole.[7][8][9] The synthesis of N-arylpyrroles, specifically, involves the reaction of a 1,4-dicarbonyl compound with an aniline derivative.

While the traditional Paal-Knorr reaction was often hampered by harsh reaction conditions, such as prolonged heating in acidic media, modern iterations have largely overcome these limitations.[1][2][8] The advent of new catalytic systems, including Brønsted and Lewis acids, and the application of enabling technologies like microwave irradiation have transformed the Paal-Knorr synthesis into a more versatile and "green" methodology.[1][2][10] These advancements have expanded the reaction's scope to include sensitive functionalities, a critical consideration in complex molecule synthesis.

Mechanistic Insights into the Paal-Knorr N-Arylpyrrole Synthesis

The currently accepted mechanism for the Paal-Knorr pyrrole synthesis is a testament to the reaction's elegance and efficiency.[3][4][8] The process is initiated by the nucleophilic attack of the primary aromatic amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, leading to the formation of a hemiaminal intermediate.[3][4] This is followed by an intramolecular cyclization, wherein the nitrogen atom attacks the second carbonyl group to form a cyclic hemiaminal.[4] The final step involves the dehydration of this intermediate to yield the aromatic N-arylpyrrole ring.[4][8] Computational studies have corroborated that this hemiaminal cyclization pathway is the favored route.[2][4]

Caption: Mechanistic pathway of the Paal-Knorr N-arylpyrrole synthesis.

Optimizing the Reaction: A Survey of Conditions

The versatility of the Paal-Knorr reaction stems from the wide range of conditions under which it can be successfully performed. The choice of catalyst, solvent, and energy source can significantly impact reaction times, yields, and substrate scope.

Catalysis: The Heart of the Transformation

While the Paal-Knorr reaction can proceed under neutral or weakly acidic conditions, the addition of a catalyst generally accelerates the process.[7]

-

Brønsted Acids: Protic acids such as acetic acid, p-toluenesulfonic acid, and hydrochloric acid are commonly employed to catalyze the reaction.[4][11] However, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[7] More recently, solid-supported acid catalysts like silica sulfuric acid have been introduced as reusable and environmentally benign alternatives.[2]

-

Lewis Acids: A diverse array of Lewis acids have been shown to effectively promote the Paal-Knorr synthesis of N-arylpyrroles. These include metal triflates and various metal-based catalysts, which often allow for milder reaction conditions.[2][9] Heterogeneous Lewis acid catalysts, such as silica-supported bismuth(III) chloride, offer the advantages of easy separation and recyclability.[11]

The Role of the Reaction Medium

The choice of solvent is often dictated by the solubility of the reactants and the reaction temperature. Common solvents include methanol, ethanol, and toluene.[4][12] In a push towards greener chemistry, solvent-free conditions and the use of water as a solvent have been successfully implemented, particularly with the aid of specific catalysts.[2][11][13]

Conventional Heating vs. Microwave Irradiation

Traditionally, Paal-Knorr reactions have been conducted using conventional heating with reflux.[4][12] However, microwave-assisted synthesis has emerged as a powerful tool for accelerating these transformations.[10][14][15][16][17] Microwave irradiation often leads to significantly reduced reaction times, increased yields, and milder reaction conditions.[10]

Data Summary: A Comparative Overview of Reaction Conditions

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference(s) |

| Acetic Acid | Ethanol | 80 | Varies | Can be >60 | [3][18] |

| p-Toluenesulfonic acid | Toluene | Reflux | 15 min - 24 h | >60, often 80-95 | [18] |

| Hydrochloric Acid | Methanol | Reflux | 15 min | - | [4] |

| Fe(OTf)₃ | CCl₄/cyclohexane | 0 | 4 days | 83-95 | [19] |

| CATAPAL 200 (Alumina) | Solvent-free | 60 | 45 min | 68-97 | [11] |

| Microwave (Acetic Acid) | Ethanol | 80-150 | 2-10 min | 65-89 | [3][4][15] |

Experimental Protocols: A Practical Guide

The following protocols provide a generalized framework for the synthesis of N-arylpyrroles via the Paal-Knorr reaction, covering both conventional and microwave-assisted methods.

General Experimental Workflow

Caption: General experimental workflow for the Paal-Knorr synthesis.

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol is adapted from a microscale synthesis using conventional heating.[4]

Materials:

-

Hexane-2,5-dione (1 equivalent)

-

Aniline (1 equivalent)

-

Methanol

-

Concentrated Hydrochloric Acid (catalytic)

-

0.5 M Hydrochloric Acid

-

Methanol/water (9:1) mixture for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine hexane-2,5-dione and aniline in methanol.

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 15 minutes.

-

After the reaction is complete, cool the flask in an ice bath.

-

Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product while cooling.

-

Collect the crystals by vacuum filtration.

-

Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure 2,5-dimethyl-1-phenylpyrrole.[3]

Protocol 2: Microwave-Assisted Synthesis of N-Arylpyrroles

This protocol provides a general procedure for microwave-assisted Paal-Knorr cyclization.[3][4]

Materials:

-

1,4-Diketone (1 equivalent)

-

Primary aromatic amine (3 equivalents)

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

In a microwave vial, dissolve the 1,4-diketone in ethanol.

-

Add glacial acetic acid and the primary aromatic amine to the vial.

-

Seal the microwave vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-10 minutes).[3][4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Perform an appropriate workup, which may involve quenching the reaction, partitioning between water and an organic solvent (e.g., ethyl acetate), and washing with brine.[3][14]

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[3][4]

Conclusion and Future Outlook

The Paal-Knorr reaction for the synthesis of N-arylpyrroles remains a highly relevant and powerful tool in the arsenal of the modern organic chemist. Its operational simplicity, coupled with the continuous development of milder and more efficient protocols, ensures its continued application in the synthesis of complex molecules for drug discovery and materials science.[3][4] Future advancements are likely to focus on the development of even more sustainable catalytic systems, the expansion of the substrate scope to include more challenging functionalities, and the application of this classic reaction in novel synthetic strategies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. synarchive.com [synarchive.com]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 11. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Pyrrole synthesis [organic-chemistry.org]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 15. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]

- 16. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

N-Arylpyrroles as Precursors for Chiral Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral ligands, instrumental in asymmetric catalysis, play a pivotal role in achieving high levels of enantioselectivity. Among the diverse scaffolds utilized for chiral ligand synthesis, N-arylpyrroles have emerged as a privileged structural motif. Their rigid backbone, tunable electronic properties, and potential for atropisomeric chirality make them exceptional precursors for a variety of chiral ligands, leading to significant advancements in asymmetric synthesis. This technical guide provides an in-depth exploration of N-arylpyrroles as precursors for chiral ligands, covering their synthesis, transformation into valuable ligands, and applications in key catalytic reactions.

Synthesis of N-Arylpyrroles

The construction of the N-arylpyrrole core is the foundational step in the synthesis of these chiral ligand precursors. Two of the most powerful and versatile methods for their preparation are the Paal-Knorr synthesis and the Buchwald-Hartwig amination.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for constructing pyrrole rings by condensing a 1,4-dicarbonyl compound with a primary amine under neutral or mildly acidic conditions.[1][2] This reaction is valued for its operational simplicity and generally high yields.[1] In the context of chiral ligands, the use of chiral phosphoric acids as catalysts has enabled the atroposelective synthesis of N-arylpyrroles, affording products with high enantioselectivities.[3][4][5]

Experimental Protocol: Asymmetric Paal-Knorr Synthesis of Axially Chiral N-Arylpyrroles [5]

-

Materials: 1,4-dione (1.0 eq.), aniline derivative (1.2 eq.), Lewis acid (e.g., Ti(OiPr)4, 10 mol%), chiral phosphoric acid (e.g., (R)-TRIP, 10 mol%), and solvent (e.g., CCl4).

-

Procedure: To a solution of the 1,4-dione and the aniline derivative in the chosen solvent, the Lewis acid and chiral phosphoric acid are added. The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperatures) until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched N-arylpyrrole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides or triflates and amines.[6][7] This powerful method offers broad substrate scope and functional group tolerance, making it a highly valuable tool for the synthesis of N-arylpyrroles, especially for complex and highly functionalized derivatives.[8] The choice of phosphine ligand for the palladium catalyst is crucial for achieving high efficiency.[9]

Experimental Protocol: Buchwald-Hartwig Amination for N-Arylpyrrole Synthesis [10]

-

Materials: Aryl halide (e.g., bromobenzene, 1.0 eq.), pyrrole (1.2 eq.), palladium catalyst (e.g., Pd(OAc)2, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq.) in an appropriate solvent (e.g., toluene).

-

Procedure: In a glovebox, the aryl halide, pyrrole, palladium catalyst, phosphine ligand, and base are combined in a reaction vessel with the solvent. The vessel is sealed and heated to the desired temperature (typically 80-110 °C) with stirring for a specified time (e.g., 12-24 hours). After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of Celite, and the filtrate is concentrated. The resulting crude product is then purified by flash column chromatography to afford the pure N-arylpyrrole.

Transformation of N-Arylpyrroles into Chiral Ligands

Once the N-arylpyrrole scaffold is in hand, it can be readily transformed into a variety of chiral ligands. The most prominent classes include phosphine and oxazoline-containing ligands, which have demonstrated exceptional performance in a range of asymmetric catalytic reactions.

N-Arylpyrrole-Based Phosphine Ligands

Chiral phosphine ligands are a cornerstone of asymmetric catalysis.[11] N-arylpyrroles provide a robust framework for the synthesis of novel phosphine ligands, including the commercially available cataCXium® P ligands, which are known for their high steric bulk and electron-rich nature, leading to high activity in cross-coupling reactions.[12][13]

Experimental Protocol: Synthesis of a 2-Phosphino-N-arylpyrrole [14]

-

Step 1: Lithiation of N-Arylpyrrole: To a solution of the N-arylpyrrole in an ethereal solvent (e.g., THF) at low temperature (e.g., -78 °C), a strong base such as n-butyllithium is added dropwise. The reaction is stirred for a period to ensure complete deprotonation at the 2-position of the pyrrole ring.

-

Step 2: Phosphinylation: A solution of a chlorophosphine (e.g., chlorodiphenylphosphine) in the same solvent is then added to the lithiated pyrrole. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

-

Step 3: Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over a drying agent (e.g., MgSO4), filtered, and concentrated. The crude product is purified by column chromatography to yield the desired N-arylpyrrole phosphine ligand.

N-Arylpyrrole-Based Oxazoline Ligands

Phosphino-oxazoline (PHOX) ligands are a highly successful class of P,N-ligands used in a multitude of asymmetric reactions.[15] The synthesis of N-arylpyrrole-based PHOX analogues allows for fine-tuning of the ligand's steric and electronic properties.

Experimental Protocol: Synthesis of a Chiral Phosphinopyrrolyl-Oxazoline (PyrPHOX) Ligand [15]

-

Step 1: Synthesis of 2-Cyanopyrrole: This starting material can be prepared from pyrrole through various established methods.

-

Step 2: Condensation with a Chiral Amino Alcohol: 2-Cyanopyrrole is reacted with a chiral amino alcohol (e.g., (S)-valinol) in the presence of a Lewis acid (e.g., ZnCl2) to form the corresponding pyrrolyl-oxazoline.

-

Step 3: N-Arylation: The pyrrolyl-oxazoline is then N-arylated using a suitable arylating agent, for instance, via a Buchwald-Hartwig amination or an Ullmann condensation.

-

Step 4: Phosphinylation: The N-aryl-pyrrolyl-oxazoline is deprotonated at the desired position on the pyrrole ring (typically the 5-position) using a strong base, followed by quenching with a chlorophosphine to introduce the phosphine moiety. The final product is purified by chromatography.

Applications in Asymmetric Catalysis

Chiral ligands derived from N-arylpyrroles have proven to be highly effective in a variety of palladium-catalyzed asymmetric reactions, most notably in allylic alkylation and in iridium-catalyzed enantioselective hydrogenation.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction.[16] Chiral N-arylpyrrole-based phosphine ligands have been successfully employed in this reaction, achieving high yields and excellent enantioselectivities.[17][18]

Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate [19]

-

Materials: 1,3-Diphenylallyl acetate (1.0 eq.), dimethyl malonate (3.0 eq.), a palladium precursor (e.g., [Pd(allyl)Cl]2, 1 mol%), a chiral N-arylpyrrole phosphine ligand (2.5 mol%), and a base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA)) in a suitable solvent (e.g., CH2Cl2).

-

Procedure: The palladium precursor and the chiral ligand are dissolved in the solvent and stirred at room temperature to form the active catalyst. To this solution, the allylic acetate, the nucleophile, and the base are added. The reaction is stirred at a specific temperature until completion. The reaction mixture is then directly loaded onto a silica gel column for purification to afford the enantioenriched product.

Iridium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds.[20] Chiral P,N-ligands, such as those derived from N-arylpyrroles, have been shown to be highly effective in iridium-catalyzed enantioselective hydrogenation of unfunctionalized olefins.[15]

Experimental Protocol: Asymmetric Hydrogenation of an Unfunctionalized Olefin [15]

-

Catalyst Preparation: An iridium precursor (e.g., [Ir(COD)Cl]2) and the chiral N-arylpyrrole-based P,N-ligand are dissolved in a degassed solvent (e.g., CH2Cl2) and stirred under an inert atmosphere. A counter-ion source (e.g., NaBArF) is added to generate the active cationic iridium catalyst.

-

Hydrogenation: The olefin substrate is dissolved in the same solvent in a high-pressure autoclave. The catalyst solution is then added. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 bar). The reaction is stirred at a set temperature for a specified duration.

-

Work-up and Analysis: After releasing the hydrogen pressure, the solvent is evaporated. The conversion and enantiomeric excess of the product are determined by chiral gas chromatography or high-performance liquid chromatography.

Data Presentation

The following tables summarize quantitative data for the synthesis and application of N-arylpyrrole-based chiral ligands as reported in the literature.

Table 1: Atroposelective Paal-Knorr Synthesis of N-Arylpyrroles [5]

| Entry | Aniline Derivative | 1,4-Dione | Catalyst System | Solvent | Yield (%) | ee (%) |

| 1 | 2-(tert-butyl)aniline | 3,4-diphenyl-2,5-hexanedione | (R)-SPINOL-CPA / Ti(OiPr)4 | CCl4 | 94 | 68 |

| 2 | 2-methyl-6-ethylaniline | 2,5-hexanedione | (R)-STRIP / Sc(OTf)3 | Toluene | 85 | 92 |

| 3 | 2-isopropylaniline | 1,4-diphenyl-1,4-butanedione | (S)-TRIP / Yb(OTf)3 | CH2Cl2 | 91 | 88 |

Table 2: Performance of N-Arylpyrrole-Based Ligands in Asymmetric Allylic Alkylation [18][19]

| Ligand | Substrate | Nucleophile | Catalyst System | Yield (%) | ee (%) |

| Chiral N-Arylpyrrole Phosphine | rac-1,3-diphenylallyl acetate | Dimethyl malonate | [Pd(allyl)Cl]2 / Ligand / BSA | 95 | 95 |

| PyrPHOX derivative | rac-1,3-diphenylallyl acetate | Sodium dimethyl malonate | [Pd(allyl)Cl]2 / Ligand | 98 | 99 |

| Alkene-Phosphine Hybrid | rac-1,3-diphenylallyl acetate | Indole | Pd(OAc)2 / Ligand | 92 | 91 |

Visualizations

The following diagrams illustrate key reaction pathways and experimental workflows.

Synthesis and Application Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01375H [pubs.rsc.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. old.nacatsoc.org [old.nacatsoc.org]

- 13. cataCXium® Catalysts [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pd-catalyzed asymmetric allylic alkylation of indoles and pyrroles by chiral alkene-phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Asymmetric allylic alkylation of pyrroles and 4,7-dihydroindoles with alkene-phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Asymmetric arene hydrogenation: towards sustainability and application - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Pyrrole Scaffold: A Technical Guide to Substituted Derivatives and Their Biological Activities

For Immediate Release

A Deep Dive into the Pharmacological Potential of Substituted Pyrrole Derivatives for Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] The versatility of the pyrrole structure allows for extensive substitution, leading to a diverse array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] This technical guide provides an in-depth analysis of the biological activities of substituted pyrrole derivatives, presenting key quantitative data, detailed experimental protocols for cited assays, and visualizations of relevant biological pathways to empower researchers in the field of drug discovery and development.

Comparative Biological Activity of Substituted Pyrrole Derivatives

The pharmacological efficacy of pyrrole derivatives is intricately linked to the nature and positioning of their substituents. The following tables summarize quantitative data from various studies, offering a comparative overview of the potency of different substituted pyrroles across several therapeutic areas.

Table 1: Anticancer Activity of Substituted Pyrrole Derivatives

| Compound/Derivative Class | Substitution Details | Target Cell Line | Activity Metric | Reported Value | Reference |

| 3-aroyl-1-arylpyrrole (ARAP) 22 | 1-phenyl ring and 3-(3,4,5-trimethoxyphenyl)carbonyl moieties | NCI-ADR-RES (P-glycoprotein-overexpressing), Messa/Dx5MDR | - | Strong inhibition | [5] |

| Pyrrolo[1,2-a]quinoxaline (1c) | 4-[(3-chlorophenyl)amino]-3-carboxylic acid | Human Protein Kinase CK2 | IC50 | 49 nM | [1][6] |

| Cpd 21 | 3,4-dimethoxy phenyl at the 4th position | HepG2, DU145, CT-26 | IC50 | 0.5 - 0.9 µM | [7][8] |

| Cpd 19 | 3,4-dimethoxy phenyl at the 4th position | MGC 80-3, HCT-116, CHO | IC50 | 1.0 - 1.7 µM | [7][8] |

| Pyrrole-Indole Hybrid (3h) | Single chloro-substitution | T47D (Breast Cancer) | IC50 | 2.4 µM | [1] |

| Cpd 15 | 3,4-dimethoxy phenyl at the 4th position | A549 | IC50 | 3.6 µM | [7][8] |

| Alkynylated Pyrrole (12l) | 3-alkynylpyrrole-2,4-dicarboxylate structure | A549 (Lung Carcinoma) | IC50 | 3.49 µM | [1] |

| Pyrrole derivative 4d | Trisubstituted with a carbonyl group | LoVo (Colon) | Cell Viability | 19.06% at 200 µM | [3] |

| Pyrrole derivative 4a | Trisubstituted with a carbonyl group | LoVo (Colon) | Cell Viability | 56.16% at 200 µM | [3] |

Table 2: Anti-inflammatory Activity of Substituted Pyrrole Derivatives

| Compound/Derivative Class | Target Enzyme/Assay | Activity Metric | Reported Value | Reference |

| 3-(2-chlorophenyl) pyrrole (14d) | Carrageenan-induced rat paw edema | - | More potent than mefenamic acid | [9] |

| Pyrrole–cinnamate hybrid 5 | COX-2 / LOX | IC50 | 0.55 µM (COX-2), 30 µM (LOX) | [10] |

| Pyrrole derivative 4 | COX-2 | IC50 | 0.65 µM | [10] |

| Pyrrole 2 | Soybean LOX (sLOX) | IC50 | 7.5 µM | [10] |

| Nitrile derivative 3b | COX-2 | IC50 | 38.8-fold more selective for COX-2 over COX-1 | [11] |

| 3,4-dimethyl-1H-pyrrole-2,5-dione 2a | Inhibition of pro-inflammatory cytokines (IL-6 and TNF-α) | - | Strongest inhibition among tested derivatives | [12] |

Table 3: Antimicrobial Activity of Substituted Pyrrole Derivatives

| Compound/Derivative Class | Target Organism | Activity Metric | Reported Value | Reference |

| 1,2,3,4-tetrasubstituted pyrrole 4 | S. aureus, B. cereus | Zone of inhibition | 30 mm (S. aureus), 19 mm (B. cereus) | [13] |

| 1,2,3,4-tetrasubstituted pyrrole 11 | S. aureus | Zone of inhibition | 24 mm | [13] |

| Pyrrole derivative 3c | C. albicans | - | High activity | [14] |

| Pyrrole derivative 5a | A. fumigatus, F. oxysporum | - | High activity | [14] |

Table 4: Neuroprotective and Enzyme Inhibitory Activities of Substituted Pyrrole Derivatives

| Compound/Derivative Class | Target/Activity | Activity Metric | Reported Value | Reference |

| Unsubstituted pyrrole-based hydrazide (vh0) | Dual MAO-B/AChE inhibitor | IC50 | 0.665 µM (MAO-B), 4.145 µM (AChE) | [15] |

| 2-acetyl-1-methylpyrrole (1g) | G6PD and 6PGD inhibitor | IC50 | 0.022-0.221 mM (G6PD), 0.020-0.147 mM (6PGD) | [16] |

| Pyrrole derivative 17a | H+,K+-ATPase inhibitor | - | Potent and selective inhibition | [17] |

| Pyrrole derivative 12 | Neuroprotection against 6-OHDA | Protective Effect | 53% at 10 µM | [18] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments frequently cited in the study of substituted pyrrole derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well. The plate is then incubated for 24 hours to allow the cells to attach.[1]

-

Compound Treatment: The cells are treated with various concentrations of the substituted pyrrole compounds. A negative control (e.g., DMSO vehicle) and a positive control (a known anticancer drug) are included. The plate is incubated for an additional 48-72 hours.[1]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, typically at 5 mg/mL in PBS, is added to each well, followed by a 4-hour incubation at 37°C.[1][19]

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent such as DMSO or isopropanol is added to dissolve the formazan crystals that have formed in viable cells.[1]

-

Data Acquisition: The absorbance is measured on a plate reader, usually at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined.[1]

Disc Diffusion Method for Antibacterial Activity

This method is used to test the susceptibility of bacteria to the synthesized compounds.[13]

-

Plate Inoculation: An agar plate is uniformly inoculated with a specific microorganism.

-

Disc Application: A filter paper disc impregnated with the test compound is placed on the agar surface.[13]

-

Incubation: The plate is incubated under conditions suitable for bacterial growth.

-

Zone of Inhibition Measurement: If the compound is effective against the bacteria, a clear zone of no growth, known as the zone of inhibition, will appear around the disc. The diameter of this zone is measured to determine the antibacterial activity.[13]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in the biological activity of these compounds is essential for a deeper understanding. The following diagrams, created using Graphviz, illustrate key signaling pathways and experimental workflows.

Kinase Inhibition Signaling Pathway

Many pyrrole-based anticancer agents function by inhibiting protein kinases, which are crucial for cell signaling and proliferation.[3][20] Sunitinib, for example, is a multi-targeted receptor tyrosine kinase inhibitor.[3]

Caption: Inhibition of Receptor Tyrosine Kinases by Substituted Pyrrole Derivatives.

COX-2 Inhibition Pathway in Inflammation

Certain pyrrole derivatives exhibit anti-inflammatory properties by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.[21][22]

Caption: Mechanism of Anti-inflammatory Action via COX-2 Inhibition.

General Workflow for Synthesis and Biological Evaluation

The discovery of novel bioactive pyrrole derivatives typically follows a structured workflow from synthesis to biological testing.

Caption: Workflow for the Development of Bioactive Pyrrole Derivatives.

This guide provides a comprehensive, albeit not exhaustive, overview of the burgeoning field of substituted pyrrole derivatives. The presented data and methodologies underscore the immense potential of this chemical class in the development of novel therapeutics. Further research into structure-activity relationships and mechanisms of action will undoubtedly unveil even more potent and selective drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. Syntheses of 3-Substituted Pyrrole Derivatives with Antiinflammatory Activity [jstage.jst.go.jp]

- 10. mdpi.com [mdpi.com]

- 11. iris.unina.it [iris.unina.it]

- 12. mdpi.com [mdpi.com]

- 13. acgpubs.org [acgpubs.org]

- 14. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Some pyrroles as inhibitors of the pentose phosphate pathways enzymes: An in vitro and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery, synthesis, and biological evaluation of novel pyrrole derivatives as highly selective potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 21. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure and Characterization of (2-(1H-pyrrol-1-yl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(1H-pyrrol-1-yl)phenyl)methanol is a heterocyclic aromatic compound featuring a pyrrole ring linked to a phenylmethanol scaffold. This structure is of interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with the pyrrole moiety. This technical guide provides a summary of the known structural and physical properties of this compound. Due to the limited availability of specific experimental data for this exact compound in public databases, this guide also presents generalized experimental protocols for its synthesis and characterization based on established methods for similar pyrrole derivatives.

Chemical Structure and Properties

This compound, with the CAS number 61034-86-4, possesses a molecular formula of C₁₁H₁₁NO and a molecular weight of 173.21 g/mol . The structure consists of a pyrrole ring attached via its nitrogen atom to a benzene ring at the ortho position relative to a hydroxymethyl group.

| Property | Value | Reference |

| CAS Number | 61034-86-4 | |

| Molecular Formula | C₁₁H₁₁NO | |

| Molecular Weight | 173.21 |

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the surveyed literature, a plausible synthetic route can be inferred from general methods for the synthesis of N-aryl pyrroles. A common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a primary amine. In this case, the synthesis would likely proceed via the reaction of 2-(aminophenyl)methanol with a 1,4-dicarbonyl compound like 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.

Another potential route could involve the reduction of the corresponding aldehyde or carboxylic acid ester, namely 2-(1H-pyrrol-1-yl)benzaldehyde or methyl 2-(1H-pyrrol-1-yl)benzoate.

Below is a generalized experimental protocol for a potential synthesis route.

General Synthesis Protocol via Paal-Knorr Reaction

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

2-Aminobenzyl alcohol

-

2,5-Dimethoxytetrahydrofuran

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 2-aminobenzyl alcohol in a suitable solvent such as ethanol or glacial acetic acid.

-

Add an equimolar amount of 2,5-dimethoxytetrahydrofuran to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the aromatic protons of the phenyl ring, the methylene protons of the methanol group, and the hydroxyl proton.

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbon atoms of the pyrrole and phenyl rings, as well as the methylene carbon.

| Expected ¹H NMR Data | |

| Proton | Expected Chemical Shift (ppm) |

| Pyrrole H-2, H-5 | 6.5 - 7.5 |

| Pyrrole H-3, H-4 | 6.0 - 6.5 |

| Phenyl-H | 7.0 - 7.8 |

| -CH₂- | 4.5 - 5.0 |

| -OH | Variable |

| Expected ¹³C NMR Data | |

| Carbon | Expected Chemical Shift (ppm) |

| Pyrrole C-2, C-5 | 115 - 125 |

| Pyrrole C-3, C-4 | 105 - 115 |

| Phenyl-C | 120 - 140 |

| -CH₂- | 60 - 70 |

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic rings, and C-N and C=C vibrations of the pyrrole ring.

| Expected IR Data | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (alkane) | 2850 - 3000 |

| C=C stretch (aromatic/pyrrole) | 1400 - 1600 |

| C-N stretch (pyrrole) | 1300 - 1400 |

| C-O stretch (alcohol) | 1000 - 1260 |

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (173.21). Fragmentation patterns would likely involve the loss of water, the hydroxymethyl group, or cleavage of the pyrrole ring.

General Protocols for Spectroscopic Analysis

The following are generalized protocols for acquiring spectroscopic data.

NMR Spectroscopy:

-

Prepare a solution of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d

Discovering Novel Pyrrole Derivatives for Medicinal Chemistry: An In-depth Technical Guide

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and versatility in chemical synthesis have established it as a "privileged scaffold" for designing novel therapeutic agents.[1][3] Pyrrole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making them a focal point in drug discovery and development.[4][5][6] This guide provides a technical overview of recent advancements in the synthesis, biological evaluation, and mechanisms of action of novel pyrrole derivatives.

General Synthesis of Pyrrole Derivatives

The construction of the pyrrole core is a fundamental step in developing new therapeutic agents. Various synthetic strategies exist, with the Paal-Knorr synthesis being one of the most prominent methods.[7][8] This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[7][8] Modern adaptations often focus on green chemistry principles, utilizing solvent-free conditions or alternative energy sources like microwave irradiation to improve efficiency and reduce environmental impact.[8][9][10]

References

- 1. benchchem.com [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A review article on biological importance of pyrrole [wisdomlib.org]

- 6. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. ijrpr.com [ijrpr.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Green Chemistry Experiment: Synthesis of Pyrrole Derivatives at Room Temperature Without Catalyst and Solvent [hxjy.chemsoc.org.cn]

An In-depth Technical Guide to Pyrrole-Based Compounds in Materials Science

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the synthesis, properties, and applications of pyrrole-based compounds, which are at the forefront of innovation in materials science. From conductive polymers to bioactive molecules, this document outlines the core principles, experimental methodologies, and quantitative data that are crucial for the advancement of research and development in this field.

Introduction to Pyrrole-Based Materials

Pyrrole, a five-membered aromatic heterocyclic amine, is a fundamental building block for a diverse array of materials with significant applications in electronics, medicine, and beyond. The conjugated π-system of the pyrrole ring imparts unique electronic and optical properties, making its polymeric form, polypyrrole (PPy), an extensively studied conductive polymer.[1][2] Furthermore, pyrrole and its derivatives are integral components of many biologically active molecules, including natural products and synthetic drugs.[3] This guide will delve into the synthesis and characterization of these materials, with a focus on their applications in organic electronics and their interactions with biological systems.

Synthesis of Pyrrole-Based Compounds

The properties of pyrrole-based materials are intrinsically linked to their synthetic pathways. The most common method for producing polypyrrole is through chemical oxidative polymerization.

Experimental Protocol: Chemical Oxidative Polymerization of Polypyrrole (PPy)

This protocol describes the synthesis of polypyrrole powder using ferric chloride (FeCl₃) as an oxidant in an aqueous solution.

Materials:

-

Pyrrole monomer (mPPy), 98%

-

Ferric chloride (FeCl₃), anhydrous

-

Sodium dodecyl sulfate (SDS), surfactant

-

Deionized water

-

Methanol

Procedure:

-

Monomer Solution Preparation: Prepare a 0.05 M aqueous solution of pyrrole monomer in a beaker.

-

Oxidant Solution Preparation: Prepare a 0.1 M aqueous solution of ferric chloride. The molar ratio of FeCl₃ to pyrrole should be 2:1.[4][5]

-

Surfactant Addition (Optional): To improve the properties of the resulting polymer, a surfactant such as 0.025 M sodium dodecyl sulfate can be added to the reaction mixture.[4]

-

Polymerization: Slowly add the ferric chloride solution to the pyrrole solution while stirring continuously at room temperature (25°C). The polymerization reaction is typically carried out for 4 hours.[4]

-

Precipitation and Washing: A black precipitate of polypyrrole will form. Collect the precipitate by filtration.

-

Purification: Wash the collected polypyrrole powder sequentially with deionized water and methanol to remove any unreacted monomer, oxidant, and other impurities.

-

Drying: Dry the purified polypyrrole powder in a vacuum oven at 60°C for 24 hours.

Synthesis of Dithieno[3,2-b:2',3'-d]pyrrole (DTP)

Dithienopyrroles (DTPs) are a class of pyrrole-based compounds with applications in organic electronics. A one-step synthesis of an N-alkynylated DTP monomer can be achieved via a Buchwald-Hartwig cross-coupling reaction.[6]

Materials:

-

3,3′-dibromo-2,2′-bithiophene

-

Pent-4-yn-1-amine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., P(tBu)₃)

-

Base (e.g., NaOtBu)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

Combine 3,3′-dibromo-2,2′-bithiophene and pent-4-yn-1-amine in a reaction vessel under an inert atmosphere.

-

Add the palladium catalyst, ligand, and base to the reaction mixture.

-

Add the anhydrous solvent and heat the mixture to the required reaction temperature.

-

Monitor the reaction progress using techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and purify the product using column chromatography.

Properties of Pyrrole-Based Materials

The physical and chemical properties of pyrrole-based materials dictate their suitability for various applications. This section summarizes key quantitative data for polypyrrole.

Quantitative Data Summary

| Property | Material | Synthesis/Dopant Details | Value | Reference(s) |

| Electrical Conductivity | Polypyrrole (PPy) | Chemically synthesized with FeCl₃ and SDS | 3.16 S/m | [7] |

| Polypyrrole (PPy) Film | Electrochemically prepared | 10⁻³ - 10 S/cm⁻¹ | [1] | |

| PPy synthesized with FeCl₃ | 0.05 M pyrrole, 0.1 M FeCl₃ | ~1.67 x 10⁻² S/cm (calculated from 60 ohms) | [4][5] | |

| PPy synthesized with (NH₄)₂S₂O₈ | 0.05 M pyrrole, 0.1 M (NH₄)₂S₂O₈ | Lower than FeCl₃ synthesized PPy | [4][5] | |

| Thermal Stability | Polypyrrole (PPy) | Synthesized with FeCl₃ (FeCl₃/mPPy ratio of 2) | Stable up to ~250°C | [4] |

| PPy synthesized with (NH₄)₂S₂O₈ | Less stable than FeCl₃ synthesized PPy | [4] | ||

| Mechanical Properties | Polypyrrole (PPy) | |||

| Young's Modulus | Polypyrrole (PPy) | 2.5 - 4.2 GPa | [1] | |

| Tensile Strength | Polypyrrole (PPy) | 40 - 100 MPa | [1] |

Characterization Techniques

A variety of analytical techniques are employed to characterize the structure, morphology, and properties of pyrrole-based materials.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds and functional groups present in the material, confirming the polymerization of pyrrole.[4]

-

X-ray Diffraction (XRD): To determine the crystalline or amorphous nature of the polymer.[4]

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology and microstructure of the material.[4]

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring weight loss as a function of temperature.[8]

-

Four-Probe Technique: To measure the electrical conductivity of the material.[4]

Applications in Materials Science

Pyrrole-based compounds have a wide range of applications, from conductive coatings to advanced biomedical devices.

Organic Electronics

Polypyrrole and its derivatives are key components in organic electronic devices due to their tunable conductivity and environmental stability.[1][2] They are used in:

-

Organic Field-Effect Transistors (OFETs)

-

Organic Photovoltaics (OPVs)

-

Sensors

-

Electromagnetic Interference (EMI) Shielding

Biomedical Applications

The biocompatibility of certain pyrrole-based materials makes them suitable for various biomedical applications.

-

Drug Delivery: Pyrrole-containing compounds are being investigated for their potential in targeted drug delivery systems.

-

Biosensors: The conductive properties of PPy are utilized in the development of sensitive biosensors.

-

Tissue Engineering: PPy-based scaffolds are being explored for their potential in tissue regeneration.

Signaling Pathways and Experimental Workflows

The interaction of pyrrole-based compounds with biological systems is a critical area of research, particularly in drug development.

Chemical Oxidative Polymerization of Pyrrole

The following diagram illustrates the workflow for the chemical oxidative polymerization of pyrrole, a fundamental process for synthesizing polypyrrole.

Inhibition of Tubulin Polymerization

Certain pyrrole derivatives have been shown to inhibit tubulin polymerization, a mechanism of action for some anticancer agents. The diagram below illustrates this inhibitory pathway.

Some 3-aroyl-1-arylpyrrole derivatives have demonstrated potent inhibition of tubulin polymerization with IC₅₀ values in the micromolar range. For instance, certain derivatives show IC₅₀ values for tubulin assembly inhibition as low as 0.86 μM.[9]

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. Some pyrrole-based compounds have been found to inhibit this pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Synthesis and Characterization of Polypyrrole Synthesized via Different Routes | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for (2-(1H-pyrrol-1-yl)phenyl)methanol as a Ligand Precursor in Catalysis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the potential catalytic applications of metal complexes derived from (2-(1H-pyrrol-1-yl)phenyl)methanol. As of the latest literature review, specific catalytic data for complexes of this exact ligand precursor is limited. The provided protocols and data are therefore based on analogous N,O- and N,N-bidentate pyrrole-based ligand systems and are intended to serve as a comprehensive starting point for research and development.

Overview of Catalytic Applications

This compound is a promising precursor for the synthesis of novel N,O-bidentate ligands. Upon deprotonation of the methanol group, it can chelate to a metal center through the pyrrole nitrogen and the alkoxide oxygen. This N,O-chelation can form stable metal complexes, particularly with late transition metals such as palladium and nickel, which are highly active in a variety of cross-coupling reactions.

The electron-rich nature of the pyrrole ring can facilitate oxidative addition, a key step in many catalytic cycles. The bidentate coordination of the ligand provides thermal stability to the catalytic species. Potential and established applications for catalysts derived from similar pyrrole-based ligands include:

-

Suzuki-Miyaura Cross-Coupling: The formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.

-

Heck Reaction: The reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. This is a powerful tool for the synthesis of complex organic molecules.

-

C-S Cross-Coupling: The formation of carbon-sulfur bonds, typically between an aryl halide and a thiol. This reaction is of growing importance in medicinal chemistry for the synthesis of sulfur-containing heterocycles and other pharmacologically active compounds.

Experimental Protocols

Synthesis of a Palladium(II) Catalyst from this compound

This protocol describes a general method for the synthesis of a palladium(II) complex with the deprotonated form of this compound acting as an N,O-bidentate ligand.

Materials:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂) or Bis(acetonitrile)palladium(II) chloride (Pd(CH₃CN)₂Cl₂)

-

Anhydrous base (e.g., potassium carbonate (K₂CO₃) or sodium hydride (NaH))

-

Anhydrous, degassed solvent (e.g., toluene, THF, or acetonitrile)

-

Standard Schlenk line equipment

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Ligand Precursor Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in the chosen anhydrous solvent (20 mL).

-

Deprotonation: Add the base (1.1 mmol) to the solution of the ligand precursor. If using NaH, stir the mixture at room temperature until hydrogen evolution ceases. If using K₂CO₃, the mixture may require heating (e.g., to 60-80 °C) for 1-2 hours to ensure complete deprotonation.

-

Palladium Salt Addition: In a separate Schlenk flask, dissolve the palladium salt (1.0 mmol) in the same anhydrous solvent (10 mL).

-

Complex Formation: Slowly add the palladium salt solution to the solution of the deprotonated ligand at room temperature with vigorous stirring.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate may be observed.

-

Isolation: If a precipitate has formed, collect the solid by filtration under inert atmosphere, wash with a small amount of cold, anhydrous solvent, and dry under vacuum. If no precipitate forms, remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexane).

-

Characterization: The structure and purity of the resulting palladium complex should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.

Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid.

Materials:

-

Palladium catalyst from section 2.1 (e.g., 1-2 mol%)

-

Aryl bromide (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 mmol)

-

Solvent (e.g., toluene/water (10:1), dioxane/water (10:1), or DMF)

-

Standard reaction vials or flask with a reflux condenser

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a reaction vial, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (0.01-0.02 mmol).

-

Solvent Addition: Evacuate and backfill the vial with an inert gas. Add the degassed solvent system (e.g., 5 mL of toluene/water 10:1).

-

Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol for Heck Reaction

This protocol provides a general method for the palladium-catalyzed Heck coupling of an aryl iodide with an alkene.

Materials:

-

Palladium catalyst from section 2.1 (e.g., 1-5 mol%)

-

Aryl iodide (1.0 mmol)

-

Alkene (e.g., styrene or butyl acrylate) (1.5 mmol)

-

Base (e.g., triethylamine (Et₃N) or K₂CO₃) (2.0 mmol)

-

Solvent (e.g., DMF, acetonitrile, or toluene)

-

Standard reaction vials or flask with a reflux condenser

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a reaction vial, place the palladium catalyst (0.01-0.05 mmol) and the base (2.0 mmol).

-

Reagent Addition: Evacuate and backfill the vial with an inert gas. Add the degassed solvent (5 mL), followed by the aryl iodide (1.0 mmol) and the alkene (1.5 mmol).

-

Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., 100-140 °C) for 12-48 hours. Monitor the reaction by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Protocol for C-S Cross-Coupling Reaction

This protocol describes a general procedure for the nickel-catalyzed C-S coupling of an aryl bromide with a thiol, a reaction where analogous pyrrole-based ligands have shown promise. A similar protocol could be adapted for a nickel complex of this compound.

Materials:

-

A hypothetical Nickel(II) catalyst analogous to the palladium catalyst in 2.1 (e.g., 2-5 mol%)

-

Aryl bromide (1.0 mmol)

-

Thiol (1.2 mmol)

-

Base (e.g., sodium tert-butoxide (NaOtBu) or K₂CO₃) (2.0 mmol)

-

Solvent (e.g., DMF, dioxane, or toluene)

-

Standard Schlenk tube

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a Schlenk tube, combine the aryl bromide (1.0 mmol), the nickel catalyst (0.02-0.05 mmol), and the base (2.0 mmol).

-

Reagent Addition: Evacuate and backfill the tube with an inert gas. Add the degassed solvent (5 mL) and the thiol (1.2 mmol).

-

Reaction: Stir the mixture at an elevated temperature (e.g., 80-120 °C) for 12-24 hours. Monitor the reaction by GC-MS.

-

Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for catalytic reactions using palladium and nickel complexes with N,O- and N,N-bidentate pyrrole-based ligands, which are analogous to the proposed catalyst.

Table 1: Suzuki-Miyaura Cross-Coupling of Aryl Halides with Phenylboronic Acid

| Entry | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | Analogous System |

| 2 | 4-Chlorotoluene | 2 | Cs₂CO₃ | Dioxane | 110 | 24 | 88 | Analogous System |

| 3 | 1-Bromonaphthalene | 1 | K₃PO₄ | DMF | 90 | 8 | 97 | Analogous System |

| 4 | 2-Bromopyridine | 1.5 | K₂CO₃ | Toluene/H₂O | 100 | 16 | 91 | Analogous System |

Table 2: Heck Reaction of Aryl Halides with Alkenes

| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | Styrene | 2 | Et₃N | DMF | 120 | 24 | 92 | Analogous System[1] |

| 2 | 4-Bromoacetophenone | Butyl acrylate | 3 | K₂CO₃ | Acetonitrile | 100 | 36 | 85 | Analogous System |

| 3 | 1-Iodonaphthalene | Styrene | 2 | Et₃N | DMF | 120 | 20 | 96 | Analogous System |

| 4 | 4-Iodotoluene | Butyl acrylate | 2.5 | K₂CO₃ | Toluene | 110 | 24 | 89 | Analogous System |

Table 3: C-S Cross-Coupling of Aryl Bromides with Thiols

| Entry | Aryl Bromide | Thiol | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | Thiophenol | 5 | NaOtBu | Dioxane | 100 | 18 | 94 | Analogous System |

| 2 | 4-Chlorotoluene | Benzyl mercaptan | 5 | K₂CO₃ | DMF | 110 | 24 | 82 | Analogous System |

| 3 | 1-Bromonaphthalene | Thiophenol | 4 | NaOtBu | Toluene | 100 | 16 | 98 | Analogous System |

| 4 | 2-Bromopyridine | Cyclohexyl mercaptan | 5 | K₂CO₃ | Dioxane | 100 | 20 | 88 | Analogous System |

Visualizations

Caption: Workflow for catalyst synthesis and application.

References

Protocol for synthesizing phosphine ligands from (2-(1H-pyrrol-1-yl)phenyl)methanol

Application Notes: Synthesis of (2-(1H-pyrrol-1-yl)phenyl)methyl-diphenylphosphine

Introduction

This document provides a detailed protocol for the synthesis of a novel phosphine ligand, (2-(1H-pyrrol-1-yl)phenyl)methyl-diphenylphosphine, starting from (2-(1H-pyrrol-1-yl)phenyl)methanol. Phosphine ligands are crucial in organometallic chemistry and catalysis, and their properties can be finely tuned by modifying their steric and electronic environment. The ligand described herein incorporates a pyrrole moiety, which can influence the catalytic activity and selectivity of its metal complexes. The synthetic strategy is a two-step process involving the conversion of the starting alcohol to a benzylic chloride, followed by nucleophilic substitution with a diphenylphosphide anion. This protocol is intended for researchers in synthetic chemistry, catalysis, and drug development.

Synthetic Strategy

The synthesis is proposed to proceed via a two-step sequence:

-

Chlorination of this compound: The benzylic alcohol is converted to the corresponding benzylic chloride using thionyl chloride (SOCl₂). This intermediate is more reactive towards nucleophilic substitution.

-

Phosphination: The resulting (2-(1H-pyrrol-1-yl)phenyl)methyl chloride is reacted with a diphenylphosphine source, such as lithium diphenylphosphide (LiPPh₂), to yield the target phosphine ligand.

All manipulations involving phosphines should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Step 1: Synthesis of (2-(1H-pyrrol-1-yl)phenyl)methyl chloride

This procedure is adapted from a general method for the chlorination of benzylic alcohols.[1][2]

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-